molecular formula C14H13ClN2O2 B1355818 N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide CAS No. 926221-75-2

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Cat. No.: B1355818
CAS No.: 926221-75-2
M. Wt: 276.72 g/mol
InChI Key: HMIGCMWCKDSUGM-UHFFFAOYSA-N
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Description

Background and Significance of N-phenylbenzamide Derivatives

N-phenylbenzamide derivatives have emerged as a highly significant class of organic compounds with diverse biological activities and pharmaceutical applications. These compounds are characterized by their fundamental structure consisting of a benzamide moiety linked to a phenyl ring through an amide bond, creating a versatile scaffold that can accommodate various functional group modifications. The biological significance of N-phenylbenzamide derivatives spans multiple therapeutic areas, with documented activities including antiviral properties, mitochondrial protection, pain suppression, and anticancer effects.

The antiviral properties of N-phenylbenzamide derivatives have been extensively documented, particularly their activity against enterovirus 71, a significant pathogen responsible for hand, foot, and mouth disease. Research has demonstrated that specific N-phenylbenzamide compounds exhibit potent antiviral activity with selectivity indices ranging from 10 to 110, indicating favorable therapeutic windows. These compounds have shown efficacy against multiple strains of enterovirus 71, including SZ-98, JS-52-3, H, and BrCr strains, with some derivatives achieving inhibitory concentrations as low as 5.7 micromolar.

Beyond antiviral applications, N-phenylbenzamide derivatives have demonstrated remarkable potential as mitochondrial permeability transition pore inhibitors. The mitochondrial permeability transition pore represents a critical therapeutic target for various life-threatening diseases, as its inappropriate opening leads to mitochondrial dysfunction and cell death. Particularly noteworthy is compound 4, (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide), which displayed extraordinary inhibitory activity with an half maximal effective concentration of 280 nanomolar and conferred a calcium retention capacity ratio of 19, the highest reported for any permeability transition pore inhibitor to date.

The pharmaceutical relevance of N-phenylbenzamide derivatives extends to pain management applications, where novel benzamide derivatives have shown remarkable effects in suppressing both neuropathic and nociceptive pain. These compounds have demonstrated efficacy not only in neuropathic animal models but also in formalin-induced pain models, suggesting broad-spectrum analgesic potential. Additionally, research has confirmed their antipruritic effects in established itch models, positioning them as potential treatments for atopic dermatitis and related inflammatory skin conditions.

Recent investigations have also explored the anticancer potential of N-phenylbenzamide derivatives, particularly imidazole-based modifications. These studies have revealed that specific derivatives exhibit significant cytotoxic activity against cancer cell lines, with half maximal inhibitory concentration values ranging from 7.5 to 11.1 micromolar. Computational studies have further demonstrated that these active derivatives show higher affinity toward target receptor proteins compared to control compounds, supporting their potential as anticancer agents.

Biological Activity Representative Compounds Potency Range Selectivity Index
Antiviral (Enterovirus 71) Compounds 1c, 1e, 3g 5.7-15 μM 10-110
Mitochondrial Protection Compound 4 280 nM 19 (CRC ratio)
Pain Suppression Novel benzamide derivatives Not specified Not specified
Anticancer Activity Compounds 4e, 4f 7.5-11.1 μM Not specified

Historical Context of Substituted Benzamides in Chemical Research

The historical development of substituted benzamides in chemical research traces back to the fundamental understanding of benzamide as the simplest amide derivative of benzoic acid. Benzamide itself, with the chemical formula C₇H₇NO, has served as a foundational structure for the development of numerous pharmaceutical agents across diverse therapeutic categories. The evolution of benzamide chemistry has been marked by systematic structural modifications aimed at enhancing biological activity and pharmacological properties.

The progression of benzamide research has been particularly notable in the development of pharmaceutical agents. Historical applications have included analgesics such as ethenzamide and salicylamide, demonstrating the early recognition of benzamide derivatives' therapeutic potential. The antidepressant moclobemide represents another significant milestone in benzamide pharmaceutical development, showcasing the versatility of this chemical scaffold.

A particularly rich area of benzamide research has focused on antiemetic and prokinetic agents, resulting in the development of numerous clinically significant compounds including alizapride, batanopride, bromopride, cinitapride, cisapride, clebopride, dazopride, itopride, metoclopramide, mosapride, prucalopride, renzapride, trimethobenzamide, veralipride, and zacopride. This extensive list demonstrates the sustained research interest in benzamide derivatives and their consistent ability to yield therapeutically valuable compounds.

The antipsychotic category has also been significantly enriched by benzamide derivatives, including azapride, amisulpride, levosulpiride, nemonapride, remoxipride, sulpiride, sultopride, and tiapride. These compounds have contributed substantially to the treatment of psychiatric disorders, further establishing the importance of benzamide chemistry in pharmaceutical research.

More recent developments have expanded benzamide applications into emerging therapeutic areas. The synthesis of novel N-phenylbenzamide derivatives has been driven by the recognition of their potential as broad-spectrum antiviral agents. Research conducted in 2015 demonstrated that N-phenylbenzamide and N-phenylacetophenone compounds exhibited considerable anti-hepatitis C virus activity, with some compounds achieving half maximal inhibitory concentrations as low as 0.57 micromolar.

The historical timeline of N-phenylbenzamide research reveals a systematic approach to structural optimization. Early investigations focused on the importance of the amide group for biological activity, leading to comprehensive structure-activity relationship studies. These studies identified key structural features necessary for antiviral activity, including the critical role of amino groups at specific positions and the impact of various substituents on pharmacological properties.

The synthesis methodologies for N-phenylbenzamide derivatives have evolved considerably over time. Traditional approaches involved the condensation of substituted benzoic acids with various anilines using coupling reagents such as N,N'-diisopropylcarbodiimide and N-hydroxybenzotriazole. More recent synthetic strategies have incorporated multicomponent reactions and atom-economical approaches, reflecting advances in synthetic chemistry and environmental considerations.

Structural Significance of the 3-Amino-4-chlorophenyl Moiety

The 3-amino-4-chlorophenyl moiety represents a structurally significant component that combines both electron-donating and electron-withdrawing substituents on the phenyl ring, creating unique electronic and steric properties that influence biological activity and chemical reactivity. The positioning of the amino group at the 3-position and the chlorine atom at the 4-position creates a specific substitution pattern that has been shown to be crucial for biological activity in N-phenylbenzamide derivatives.

The amino group at the 3-position serves as a powerful electron-donating substituent, significantly influencing the electronic properties of the aromatic ring system. Research has demonstrated that amino groups at specific positions are essential for antiviral activity against enterovirus 71, with structure-activity relationship studies confirming their importance for binding to viral targets. The electron-donating nature of the amino group increases electron density on the aromatic ring, potentially enhancing interactions with biological targets through hydrogen bonding and electrostatic interactions.

The chlorine substituent at the 4-position introduces electron-withdrawing character to the aromatic system, creating an electronic imbalance that can be advantageous for biological activity. Studies of N-phenylbenzamide derivatives have shown that chlorine substitution at various positions can significantly impact antiviral potency. The 4-chloro substitution pattern, in particular, has been associated with enhanced metabolic stability compared to unsubstituted analogs, as the chlorine atom can provide protection against metabolic degradation.

The combination of 3-amino and 4-chloro substitution creates a unique dipolar character within the aromatic ring that influences both solubility and binding properties. This substitution pattern results in a compound with molecular formula C₁₄H₁₃ClN₂O₂ and molecular weight 276.72 grams per mole. The specific positioning of these substituents creates opportunities for hydrogen bonding through the amino group while maintaining favorable lipophilic character through the chlorine substitution.

Computational studies have revealed that the 3-amino-4-chlorophenyl moiety contributes significantly to the binding affinity of N-phenylbenzamide derivatives with their biological targets. The amino group can participate in hydrogen bonding interactions with target proteins, while the chlorine atom can engage in halogen bonding or hydrophobic interactions. This dual functionality makes the 3-amino-4-chlorophenyl moiety particularly valuable for drug design applications.

The structural significance of this moiety extends to its influence on physicochemical properties. The presence of both polar (amino) and nonpolar (chloro) substituents creates a balanced character that can optimize permeability properties essential for biological activity. Research has shown that compounds containing this substitution pattern exhibit favorable pharmacokinetic properties, including appropriate solubility and permeability characteristics.

Structural Feature Electronic Effect Biological Significance Property Impact
3-Amino group Electron-donating Hydrogen bonding, target binding Increased polarity
4-Chloro group Electron-withdrawing Metabolic stability, lipophilicity Balanced solubility
Combined substitution Dipolar character Enhanced binding affinity Optimized permeability

Synthetic considerations for the 3-amino-4-chlorophenyl moiety involve specific methodologies that preserve the integrity of both functional groups. The synthesis typically begins with appropriately substituted starting materials such as 3-amino-4-chloroaniline, which can be coupled with various benzoyl derivatives using standard amide formation reactions. The reactivity of the amino group requires careful protection strategies during multi-step syntheses to prevent unwanted side reactions.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCMWCKDSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain the desired purity. The choice of solvents and reagents may be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives such as N-(3-nitro-4-chlorophenyl)-4-methoxybenzamide.

    Reduction: Aniline derivatives such as N-(3-amino-4-aminophenyl)-4-methoxybenzamide.

    Substitution: Hydroxy or alkoxy derivatives such as N-(3-amino-4-hydroxyphenyl)-4-methoxybenzamide.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide and its derivatives have demonstrated promising antiviral properties. A study highlighted that certain N-phenylbenzamide derivatives, including those with structural similarities to this compound, exhibited broad-spectrum antiviral effects against viruses such as Hepatitis B virus (HBV) and Enterovirus 71 (EV71). The mechanism of action is primarily through the enhancement of intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that benzamide derivatives can inhibit specific kinases involved in cancer progression, such as RET kinase. This inhibition could potentially lead to reduced tumor growth and proliferation, making these compounds candidates for further investigation in cancer therapy.

Antimicrobial Properties
The antimicrobial activity of related compounds has also been documented. For instance, a derivative showed favorable antimicrobial effects comparable to established agents, with significant inhibition zones against various pathogens. This suggests potential applications in developing new antimicrobial therapies .

Agricultural Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that derivatives of this compound can act as effective herbicides, demonstrating selective activity against weeds while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices .

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives

Compound NameVirus TargetedMechanism of ActionReference
This compoundHepatitis B VirusIncreases APOBEC3G levels
IMB-0523Enterovirus 71Inhibits viral replication
IMB-26HIV-1Enhances antiviral response

Table 2: Herbicidal Efficacy

Compound NameCrop TypeWeed Type TargetedEfficacy (%)Reference
This compoundField CropsCommon Weeds85
Betachloroethyl N-phenyl carbamateVarious CropsBroadleaf Weeds90

Case Studies

Case Study 1: Antiviral Screening
In a systematic screening of N-phenylbenzamide derivatives against HBV, researchers synthesized several compounds, including this compound. The study revealed significant antiviral activity in vitro, leading to further exploration of its pharmacokinetic properties and potential therapeutic applications .

Case Study 2: Herbicide Development
A series of experiments were conducted to evaluate the herbicidal effects of various benzamide derivatives on field crops. The results indicated that this compound exhibited high selectivity and efficacy against specific weed species, making it a candidate for development as a commercial herbicide .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The amino and chloro groups can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Impact of Substituents :

  • Electron-donating groups (e.g., methoxy, amino) enhance solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity and stability .
  • Alkoxy chain length (methoxy vs. hexyloxy) affects lipophilicity (logP), with longer chains increasing membrane permeability but reducing aqueous solubility .

Pharmacological Activity

Kinase Inhibition and Binding Affinity

  • Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenylquinazolin-6-yl)-4-methoxybenzamide) exhibited a docking score of −9.65 kcal/mol with EGFR tyrosine kinase domain (TKD), attributed to the methoxybenzamide group’s interaction with hydrophobic pockets .
  • Agent L1 (N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide) demonstrated apoptotic activity in cancer cells, highlighting the role of methoxybenzamide in enhancing cellular uptake .

Anti-Cancer Mechanisms

  • Nitro-substituted analogues (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) may exhibit cytotoxicity via nitroreductase activation, generating reactive intermediates .

Physicochemical and Spectroscopic Properties

  • Fluorescence: Derivatives like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide show strong fluorescence due to extended conjugation; the amino group in the target compound may quench fluorescence via electron donation .
  • Solubility: Amino and methoxy groups improve aqueous solubility compared to nitro or alkylated analogues .

Data Tables

Table 1: Comparative Pharmacological Data

Compound Target/Activity Key Finding Reference
7j (4-methoxybenzamide derivative) EGFR TKD (1M17) Docking score: −9.65 kcal/mol
Agent L1 Apoptosis in cancer cells IC₅₀: ~5 µM (breast cancer cell lines)
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide Cytotoxicity (nitroreductase activation) EC₅₀: 10–20 µM (HeLa cells)

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 2.8 ~1.5 (PBS) 180–185 (est.)
N-(3-Amino-4-chlorophenyl)-3-isobutoxybenzamide 3.5 ~0.8 (PBS) 165–170
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide 3.2 ~0.3 (DMSO) 210–215

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with an amino group, a chloro group, and a methoxy group. The presence of these functional groups influences its reactivity and biological interactions.

Compound Molecular Formula Key Functional Groups Properties
This compoundC15H14ClN2O2Amino, Chloro, MethoxyEnhanced lipophilicity, potential for enzyme interaction

The methoxy group enhances lipophilicity, which may improve membrane permeability and influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions with target biomolecules, while the methoxy group aids in membrane penetration.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against enterovirus EV-A71, which is known for causing hand, foot, and mouth disease. These compounds decreased viral protein expression in vitro in a dose-dependent manner .

Study 1: Antiviral Efficacy Against EV-A71

In vitro tests on Vero cells indicated that this compound derivatives significantly reduced viral titers when administered during the viral life cycle stages. The maximum inhibitory activity was observed when the compound was added during virus inoculation .

Study 2: Carbonic Anhydrase Inhibition

Another aspect of research focused on the compound's potential as a carbonic anhydrase inhibitor. This activity has implications for treating conditions such as glaucoma. The compound's structural features allow it to bind effectively to the enzyme, suggesting its utility in pharmacological applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Structural Features Biological Activity
N-(3-Amino-4-chlorophenyl)benzamideLacks methoxy groupMore polar; potentially different biological activity
N-(3-Amino-4-chlorophenyl)acetamideAmide instead of benzamideDifferent mechanism; explored for various activities
N-(3-Amino-4-chlorophenyl)methanesulfonamideContains sulfonamide groupUsed in antibacterial applications

The addition of the methoxy group in this compound enhances its biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via amide bond formation between 4-methoxybenzoyl chloride and 3-amino-4-chloroaniline. Carboxylic acid activation is critical: coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to form an active ester intermediate, followed by nucleophilic attack by the amine. Low temperatures (-50°C) minimize side reactions, as demonstrated in analogous benzamide syntheses . Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency; anhydrous conditions are essential to avoid hydrolysis of the acyl chloride .

Q. How can purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of characteristic signals (e.g., methoxy group at ~3.8 ppm, aromatic protons).
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency.
  • Melting Point : Compare with literature values to detect impurities. These steps are standard in benzamide characterization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and torsion angles. Key steps:

Data Collection : High-resolution data (<1.0 Å) minimizes errors in electron density maps.

Refinement : Apply constraints for disordered regions (e.g., methoxy group rotations).

Validation : Use R-factors and check CIF files with PLATON for symmetry errors. SHELX’s robustness in handling small-molecule data ensures precise structural elucidation, even with twinned crystals .

Q. What strategies address contradictory fluorescence data in studies of benzamide derivatives?

  • Methodological Answer : Fluorescence intensity variations (e.g., pH-dependent quenching) require controlled experimental replication:

  • pH Buffering : Use standardized buffers (e.g., phosphate, acetate) to isolate pH effects.
  • Solvent Polarity Screening : Test in aprotic (acetonitrile) vs. protic (ethanol) solvents to assess solvent interactions.
  • Metal Ion Interference : Chelating agents (EDTA) can mitigate false quenching from trace metals. In a study on similar benzamides, pH 7.4 maximized fluorescence due to stabilized excited-state configurations .

Q. How can unexpected byproducts during synthesis be systematically analyzed?

  • Methodological Answer : Use LC-MS/MS to identify side products. For example, observed unexpected cyano and quinoline derivatives when 4-methoxybenzoyl chloride reacted with 4-bromoaniline. Hypothesize mechanisms (e.g., nucleophilic substitution vs. cyclization) and validate via isotopic labeling (e.g., 13C tracking) or computational modeling (DFT for transition-state analysis). Adjust reaction stoichiometry or temperature to suppress undesired pathways .

Data Analysis & Optimization

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and activation energies. Focus on:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict sites susceptible to nucleophilic attack (e.g., chloro-substituted phenyl ring).
  • Solvent Effects : Use COSMO-RS to simulate solvent polarity’s impact on reaction barriers.
  • Benchmarking : Compare computed vs. experimental yields for mechanistic validation .

Q. How can fluorescence titration experiments quantify binding affinities with biological targets?

  • Methodological Answer : Perform Stern-Volmer analysis:

Titration : Incrementally add target protein/enzyme to a fluorophore-labeled compound solution.

Quenching Analysis : Plot F0/FF_0/F vs. [quencher] to calculate KSVK_{SV} (Stern-Volmer constant).

Binding Mode : Static quenching (linear KSVK_{SV}) suggests complex formation; dynamic quenching (curved) indicates collisional processes.

  • Example : A study on Pb²⁺ binding to a benzamide derivative used this method to determine a KdK_d of 10⁻⁶ M .

Tables for Key Data

Property Experimental Value Reference
Melting Point180–182°C (analogous compound)
Fluorescence λmax320 nm (pH 7.4)
HPLC Retention Time8.2 min (C18 column, MeCN:H₂O)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.